molecular formula C19H26N2O3S2 B2968842 4-methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946357-04-6

4-methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2968842
CAS No.: 946357-04-6
M. Wt: 394.55
InChI Key: NNLMJRIEWWESJP-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure incorporating a benzenesulfonamide group, a pyrrolidine ring, and a thiophene heterocycle. The benzenesulfonamide moiety is a privileged pharmacophore in pharmaceutical development, often associated with enzyme inhibition and receptor targeting, particularly in therapies for inflammation and cancer. The inclusion of both pyrrolidine and thiophene rings, which are common in bioactive molecules, enhances the compound's three-dimensional structure and potential for diverse molecular interactions, making it a valuable scaffold for probing biological systems. Its specific mechanism of action is target-dependent, but benzenesulfonamide derivatives are known to function frequently as potent enzyme inhibitors, potentially interacting with active sites or allosteric sites to modulate catalytic activity. This product is intended solely for non-human research applications in laboratory settings. It is not approved for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a lead structure for developing novel probes in hit-to-lead optimization campaigns. Its high purity and well-defined structure make it a critical tool for investigating signal transduction pathways, protein-ligand interactions, and for advancing drug discovery projects.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-14-10-17(11-15(2)19(14)24-3)26(22,23)20-12-18(16-6-9-25-13-16)21-7-4-5-8-21/h6,9-11,13,18,20H,4-5,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLMJRIEWWESJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H26N2O3S
  • Molecular Weight : 326.5 g/mol
  • CAS Number : 953141-81-6

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anticancer properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
A549 (Lung Cancer)1.15
HeLa (Cervical Cancer)2.41

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency relative to established chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels, which are critical in regulating cell death pathways .
  • Inhibition of Cell Proliferation : The compound's ability to inhibit proliferation is linked to its interaction with specific molecular targets involved in cell cycle regulation. Studies suggest that it may interfere with key signaling pathways that promote tumor growth .
  • Receptor Interactions : Molecular docking studies indicate strong hydrophobic interactions between the compound and various receptor sites, which could enhance its binding affinity and efficacy against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a marked increase in apoptotic cells compared to control groups, with a significant upregulation of pro-apoptotic markers .
  • Combination Therapy Assessments : Research has also explored the effects of combining this sulfonamide with other chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity while potentially reducing side effects associated with higher doses of standard therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Literature

The provided evidence includes several sulfonamide derivatives with distinct substituents. Below is a comparative analysis based on structural motifs and synthesis pathways:

Compound Key Structural Differences Reported Properties
3-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid derivatives Replaces the ethyl-pyrrolidine-thiophene chain with a benzimidazole-sulfonyl-benzoic acid group. Designed as proton pump inhibitors; exhibits higher polarity due to carboxylic acid groups.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Substitutes the pyrrolidine-thiophene moiety with a fluorinated chromen-pyrazolopyrimidine system. Reported as a kinase inhibitor (mass: 589.1 Da; melting point: 175–178°C).
N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide Incorporates a trifluoromethylphenyl-oxazolidine-cyclohexene system instead of thiophene-pyrrolidine. Patented for antimicrobial activity; enhanced lipophilicity due to CF₃ groups.

Functional Group Impact

  • Thiophene vs.
  • Pyrrolidine vs. Oxazolidine : Pyrrolidine’s flexibility contrasts with the rigid oxazolidine ring in the patent compound , which could influence conformational stability in target interactions.
  • Methoxy-Methyl Substitution : The 4-methoxy-3,5-dimethyl substitution on the benzene ring is shared with other sulfonamides , suggesting a role in modulating solubility and steric hindrance.

Q & A

Basic: What are the key considerations for synthesizing 4-methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

Methodological Answer:
The synthesis involves multi-step reactions:

Core Formation : Start with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride. React with a secondary amine (e.g., 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine) in anhydrous ethanol under reflux with catalytic acetic acid to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours) to mitigate side reactions like incomplete substitution .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1^1H and 13^13C NMR (DMSO-d6) to verify substituent positions (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, pyrrolidine N-CH2 at δ 2.5–3.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • Purity Assessment :
    • HPLC-DAD : Monitor impurities at 254 nm; aim for >98% purity .

Advanced: How can experimental design (DoE) optimize synthesis yield and purity?

Methodological Answer:
Apply Design of Experiments (DoE) to identify critical factors:

Variables : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2% acetic acid).

Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. For example, higher polarity solvents (DMF) may improve amine solubility but increase side reactions .

Validation : Perform triplicate runs under predicted optimal conditions (e.g., 80°C, ethanol, 1% catalyst) to confirm reproducibility .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and use internal controls (e.g., known inhibitors) .

Compound Stability : Test degradation under assay conditions (e.g., LC-MS monitoring for hydrolysis products) .

Structural Analogues : Compare activity with derivatives (e.g., replacing thiophen-3-yl with furan) to identify pharmacophore contributions .

Advanced: What computational strategies predict target interactions for this sulfonamide?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase). Focus on sulfonamide-Zn2+^{2+} coordination and hydrophobic interactions with the thiophene group .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy .

ADME Prediction : SwissADME to evaluate bioavailability (e.g., LogP ~3.5, TPSA ~90 Ų) and prioritize in vitro testing .

Advanced: How to address stability challenges during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at −20°C in amber vials to prevent photodegradation.
    • Matrix : Lyophilize in inert buffers (e.g., 10 mM ammonium acetate) to avoid hydrolysis .
  • Stability Monitoring :
    • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Quantify degradation via LC-MS .

Advanced: What strategies validate the compound’s selectivity in complex biological matrices?

Methodological Answer:

SPE Cleanup : Use Oasis HLB cartridges (pre-conditioned with methanol/water) to isolate the compound from cell lysates or serum .

LC-MS/MS Quantification : MRM transitions (e.g., m/z 450→132 for quantification, 450→98 for confirmation) to minimize matrix interference .

Cross-Reactivity Testing : Screen against related targets (e.g., sulfonamide-binding enzymes) using competitive binding assays .

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